molecular formula C19H27N5O2 B2491630 6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380062-00-8

6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2491630
CAS No.: 2380062-00-8
M. Wt: 357.458
InChI Key: OUBNMKOGNAKMQF-UHFFFAOYSA-N
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Description

6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a piperidine ring, and a pyrazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyridazinone core. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways . The exact mechanism would depend on the specific biological context and target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties .

Properties

IUPAC Name

6-tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-13-12-15(20-22(13)5)18(26)23-10-8-14(9-11-23)24-17(25)7-6-16(21-24)19(2,3)4/h6-7,12,14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBNMKOGNAKMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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